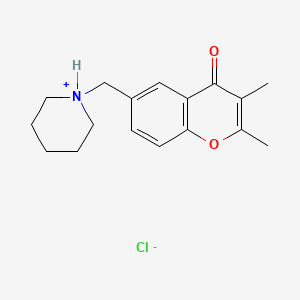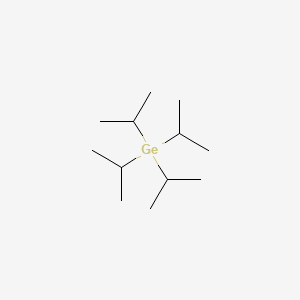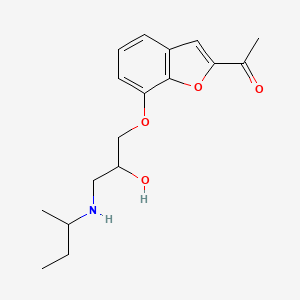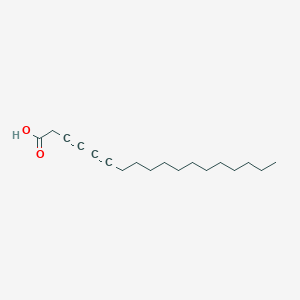
3,5-Octadecadiynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Octadecadiynoic acid is a unique fatty acid characterized by the presence of two triple bonds at the 3rd and 5th positions of its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadecadiynoic acid typically involves the oxidative coupling of acetylenic precursors. One common method is the coupling of 6-heptynoic acid with 1-undecyne in the presence of a cuprous chloride catalyst. The reaction conditions often include the use of sulfur dioxide to maintain the catalytic activity of cuprous chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3,5-Octadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The triple bonds in this compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
3,5-Octadecadiynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of 3,5-Octadecadiynoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s ability to form reactive intermediates, such as radicals and epoxides, plays a crucial role in its biological effects .
相似化合物的比较
Similar Compounds
9,12-Octadecadiynoic acid: Another acetylenic fatty acid with similar structural features but different positions of triple bonds.
9,12,15-Octadecatrienoic acid: A polyunsaturated fatty acid with three double bonds.
Uniqueness
Its ability to undergo a wide range of chemical reactions and form various derivatives makes it a valuable compound in research and industry .
属性
CAS 编号 |
174063-98-0 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
octadeca-3,5-diynoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-12,17H2,1H3,(H,19,20) |
InChI 键 |
DIKLZTDHCOPWIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC#CC#CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



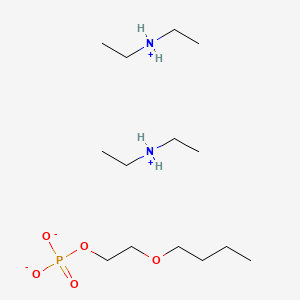
![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
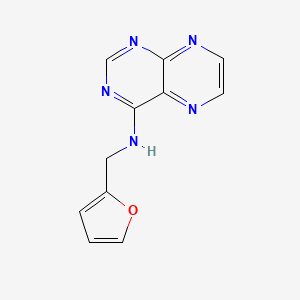
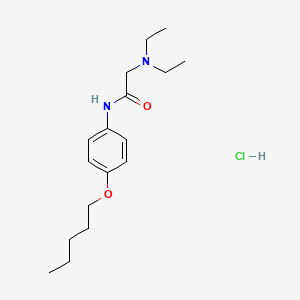
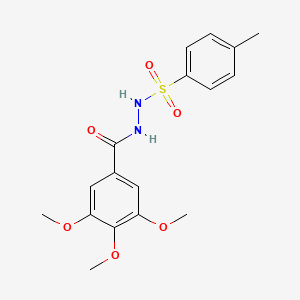
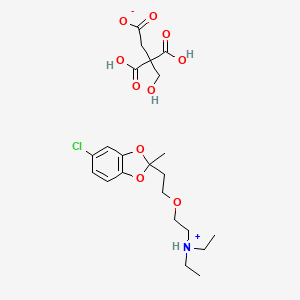
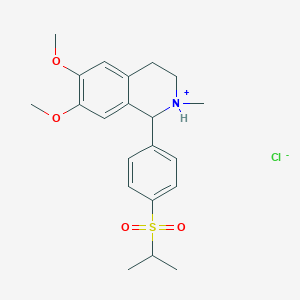

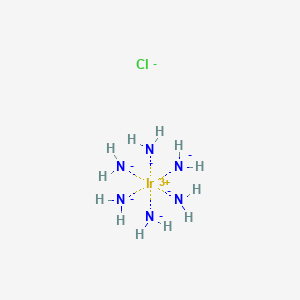
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
